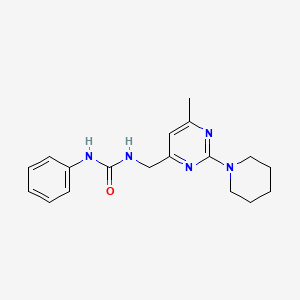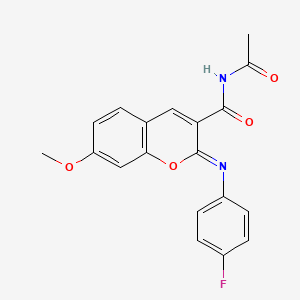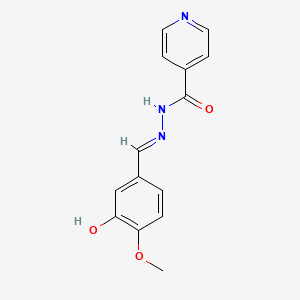![molecular formula C23H15BrN4O4 B2852622 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326877-35-3](/img/no-structure.png)
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a complex organic molecule that likely contains a quinazoline-2,4-dione core structure, which is a type of heterocyclic compound. Quinazoline derivatives have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with various substituents attached. These include a 3-bromophenyl group, a 1,2,4-oxadiazol-5-yl group, and a 4-methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some related compounds have been found to have a high degree of stability and good solubility in organic solvents .Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "3-bromobenzoic acid", "hydrazine hydrate", "4-methoxybenzaldehyde", "2-nitrobenzoyl chloride", "ethyl acetoacetate", "sodium ethoxide", "sodium hydroxide", "2-chloro-3-nitrobenzoic acid", "4-methoxyaniline", "phosphorus oxychloride", "acetic anhydride", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid: 3-bromobenzoic acid is reacted with hydrazine hydrate to form 3-(3-bromophenyl)hydrazine. This is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione: 4-methoxybenzaldehyde is reacted with 2-nitrobenzoyl chloride in the presence of sodium hydroxide to form 4-methoxy-2-nitrobenzophenone. This is then reacted with 2-chloro-3-nitrobenzoic acid in the presence of phosphorus oxychloride to form 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione.", "Coupling of the oxadiazole and quinazoline rings: 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid is reacted with acetic anhydride in the presence of sodium acetate to form the corresponding acetic anhydride derivative. This is then reacted with 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione in the presence of sodium bicarbonate to form the target compound '7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione'." ] } | |
| 1326877-35-3 | |
Molecular Formula |
C23H15BrN4O4 |
Molecular Weight |
491.301 |
IUPAC Name |
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O4/c1-31-17-8-6-16(7-9-17)28-22(29)18-10-5-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-3-2-4-15(24)11-13/h2-12H,1H3,(H,25,30) |
InChI Key |
IMBVXSAYQLROBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2852542.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoxaline](/img/structure/B2852543.png)

![(5E)-3-(2-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2852549.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2852553.png)


![2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2852557.png)


![5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2852561.png)
![1-benzyl-N-[1-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852562.png)
